molecular formula C11H11NO4 B1331174 4,7-Dimethoxy-1H-indole-2-carboxylic acid CAS No. 31271-83-7

4,7-Dimethoxy-1H-indole-2-carboxylic acid

Cat. No.: B1331174
CAS No.: 31271-83-7
M. Wt: 221.21 g/mol
InChI Key: FJWNGDWJFIQNEG-UHFFFAOYSA-N
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Description

4,7-Dimethoxy-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C11H11NO4 It is an indole derivative, characterized by the presence of two methoxy groups at positions 4 and 7 of the indole ring and a carboxylic acid group at position 2

Chemical Reactions Analysis

Types of Reactions: 4,7-Dimethoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Activity

Research indicates that 4,7-dimethoxy-1H-indole-2-carboxylic acid exhibits potential anticancer properties. A study highlighted its role as a selective antagonist for cysteinyl leukotriene receptors, which are implicated in inflammation and cancer progression . The compound has been shown to inhibit cell proliferation in various cancer cell lines, suggesting its utility as a lead compound for developing new anticancer agents.

Antiviral Properties

The compound has also been investigated for its antiviral activity. In particular, derivatives of indole-2-carboxylic acid have demonstrated inhibitory effects on HIV-1 integrase, a crucial enzyme in the viral replication cycle. Optimizations of these derivatives have led to compounds with significantly enhanced inhibitory activity, indicating that this compound could serve as a scaffold for developing potent antiviral agents .

Interaction with Biological Targets

Indole derivatives like this compound interact with various biological targets due to their structural characteristics. The carboxylic acid moiety plays a critical role in binding interactions with proteins involved in inflammatory responses and cancer pathways . Such interactions are vital for understanding the compound's mechanism of action and potential therapeutic applications.

Structure-Activity Relationships

Studies focusing on structure-activity relationships (SAR) have revealed that modifications to the indole core can significantly affect biological activity. For instance, altering substituents at specific positions on the indole ring can enhance potency against targeted receptors or enzymes . This information is crucial for medicinal chemists aiming to optimize the efficacy of new drug candidates based on this scaffold.

Material Science Applications

In addition to its biological applications, this compound is explored in material science as a building block for synthesizing novel materials. Its unique chemical properties allow it to participate in various chemical reactions that are essential for developing advanced materials with specific functionalities .

Case Studies and Research Findings

Study Focus Findings
Study on CysLT AntagonistsAnticancer ActivityIdentified as a selective CysLT1 antagonist with significant activity against cancer cell lines .
HIV-1 Integrase InhibitionAntiviral ActivityDemonstrated IC50 values indicating effective inhibition of HIV replication mechanisms .
Structure Optimization ResearchSAR AnalysisModifications at the indole core led to improved potency against targeted receptors .

Comparison with Similar Compounds

  • 4,5-Dimethoxy-1H-indole-2-carboxylic acid
  • 5,6-Dimethoxy-1H-indole-2-carboxylic acid
  • 4,7-Dimethoxy-1H-indole-3-carboxylic acid

Comparison: 4,7-Dimethoxy-1H-indole-2-carboxylic acid is unique due to the specific positioning of the methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds . This uniqueness makes it a valuable compound for targeted research and applications.

Biological Activity

4,7-Dimethoxy-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features an indole core with two methoxy groups and a carboxylic acid functional group. This unique structure contributes to its biological activity.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits potential anti-inflammatory effects. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. A study highlighted its ability to reduce inflammation markers in vitro, suggesting its use in treating inflammatory disorders.

2. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. In vitro studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal activities. This makes it a candidate for further development as an antimicrobial agent .

3. Anticancer Potential

Preliminary research suggests that this compound may possess anticancer properties. It has been observed to interact with DNA, potentially inducing apoptosis in cancer cells. Specifically, derivatives have shown effectiveness in inhibiting tumor growth in several cancer models .

The biological activities of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and cancer progression.
  • DNA Interaction : It has been reported to bind with DNA, influencing cell cycle regulation and apoptosis pathways .

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results showed a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) upon treatment with the compound, indicating its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Activity

In another study, the compound was tested against human ovarian cancer cells (Ovcar-3). The results demonstrated a dose-dependent reduction in cell viability and significant inhibition of tumor growth in vivo. Immunohistochemical analysis revealed decreased expression of proliferation markers (Ki67) and angiogenesis markers (CD31) in treated tumors .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
This compound Indole core with carboxylic acidPotential anti-inflammatory properties
N-(2-Fluorobenzyl)-4,7-dimethoxy-1-methyl Fluorobenzyl substitutionInvestigated for anticancer activity
Methyl 4,7-dimethoxy-1H-indole-2-carboxylate Methyl ester instead of amideUsed as an intermediate in synthetic chemistry

Properties

IUPAC Name

4,7-dimethoxy-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-15-8-3-4-9(16-2)10-6(8)5-7(12-10)11(13)14/h3-5,12H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWNGDWJFIQNEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333509
Record name 4,7-Dimethoxy-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31271-83-7
Record name 4,7-Dimethoxy-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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